1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid
Overview
Description
1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties
A study on the synthesis of various N-pyridyl-substituted succinimides, including compounds with alpha-phenyl and alpha-p-chlorophenyl succinic acid, revealed anticonvulsant properties in several compounds, including those related to the structural family of 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid. These compounds showed effectiveness in the maximum electroshock test and the pentetrazole test, indicating potential in central nervous system applications (Zejc et al., 1990).
Synthesis and Chemical Properties
The synthesis and chemical behavior of related compounds have been extensively studied. For instance, a novel method for synthesizing 1-substituted pyrazole-4-carboxylic acids, closely related to the compound , was developed, offering insights into the chemical properties and potential applications of such compounds (O'donovan et al., 1960).
Structural Analysis and Derivatives
Research into the structure and tautomerism of related compounds, such as 4-nitroso-5-aminopyrazole and its salts, provides valuable information on the chemical behavior of this compound. Understanding these properties is crucial for exploring scientific applications (Holschbach et al., 2003).
Application in Corrosion Inhibition
A study on the efficiency of triazole derivatives, which share structural similarities with the compound of interest, in corrosion inhibition of mild steel, suggests potential applications in material sciences. These derivatives showed high inhibition efficiencies, indicating that similar compounds could be explored for protective applications in acidic media (Lagrenée et al., 2002).
Biological Activities
Research into mesoionic compounds closely related to this compound has demonstrated various biological activities, including inhibitory effects on monoamine oxidase and succinate dehydrogenase, as well as anticonvulsant and antibacterial properties. This highlights the potential biomedical applications of such compounds (2022).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects . For instance, a molecular docking study on a similar compound, compound 13, revealed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
The lipophilicity, druglikeness, and water solubility of similar compounds can impact their bioavailability .
Result of Action
It is known that pyrazole derivatives can have various biological effects, including antileishmanial and antimalarial activities .
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3-phenylpyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSVFODLMTZECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584740 | |
Record name | 3-[1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-02-2 | |
Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870704-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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